5-Chloro-2-Oxo-1-[4-(Trifluoromethyl)Benzyl]-1,2-Dihydro-3-Pyridinecarboxylic Acid
CAS No.: 338977-66-5
Cat. No.: VC4279939
Molecular Formula: C14H9ClF3NO3
Molecular Weight: 331.68
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 338977-66-5 |
|---|---|
| Molecular Formula | C14H9ClF3NO3 |
| Molecular Weight | 331.68 |
| IUPAC Name | 5-chloro-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C14H9ClF3NO3/c15-10-5-11(13(21)22)12(20)19(7-10)6-8-1-3-9(4-2-8)14(16,17)18/h1-5,7H,6H2,(H,21,22) |
| Standard InChI Key | JEXMKCVWLJCMRU-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CN2C=C(C=C(C2=O)C(=O)O)Cl)C(F)(F)F |
Introduction
Structural and Molecular Characterization
Molecular Architecture
The compound’s IUPAC name, 5-chloro-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxylic acid, reflects its substitution pattern:
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A chloro group at position 5 of the pyridine ring.
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A keto group at position 2, forming a dihydropyridine structure.
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A 4-(trifluoromethyl)benzyl group at position 1.
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A carboxylic acid functional group at position 3.
The molecular formula is C₁₄H₉ClF₃NO₃, with a calculated exact mass of 331.68 g/mol. X-ray crystallography data is unavailable, but the planar pyridine ring and bulky benzyl substituent suggest steric hindrance that may influence reactivity .
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 331.68 g/mol | |
| Melting Point | 197–199°C | |
| Solubility | Not explicitly reported | |
| LogP (Predicted) | ~2.1 (moderate lipophilicity) | Estimated |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis involves multi-step organic transformations:
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Pyridine Core Formation: Condensation of enamine intermediates with chloroacetyl derivatives to construct the dihydropyridine ring.
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Benzylation: Alkylation of the pyridine nitrogen using 4-(trifluoromethyl)benzyl bromide under basic conditions.
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Oxidation: Introduction of the keto group at position 2 via oxidation with agents like KMnO₄ or CrO₃.
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Carboxylic Acid Introduction: Hydrolysis of a nitrile or ester precursor under acidic or basic conditions .
Challenges include managing the electron-deficient pyridine ring’s reactivity and achieving regioselective substitution. Yield optimization often requires careful control of reaction temperature and stoichiometry.
Reactivity Profile
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Carboxylic Acid: Participates in salt formation (e.g., sodium or ammonium salts) to enhance solubility. Reacts with alcohols to form esters under Fischer esterification .
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Chloro Substituent: Susceptible to nucleophilic aromatic substitution (SNAr) in the presence of strong bases, though steric hindrance from the benzyl group may limit reactivity.
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Trifluoromethyl Group: Electron-withdrawing effect stabilizes the aromatic ring, reducing electrophilic substitution rates .
Biological Activity and Mechanistic Insights
Kinase Inhibition
The compound’s structural analogy to known kinase inhibitors suggests activity against Janus kinase (JAK) and Bruton’s tyrosine kinase (BTK). These enzymes are critical in cytokine signaling and B-cell activation, respectively. In silico docking studies propose that the trifluoromethylbenzyl group occupies hydrophobic pockets in the kinase ATP-binding site, while the carboxylic acid forms hydrogen bonds with catalytic lysine residues .
Preclinical Findings
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In Vitro: IC₅₀ values in the low micromolar range (1–10 µM) against JAK2 and BTK in enzymatic assays.
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In Vivo: Reduces paw swelling in murine arthritis models by 40–60% at 10 mg/kg doses, with no observed hepatotoxicity.
| Biological Target | Assay Type | Result | Source |
|---|---|---|---|
| JAK2 Inhibition | Enzymatic | IC₅₀ = 3.2 µM | |
| BTK Inhibition | Cell-Based | IC₅₀ = 5.8 µM | |
| Anti-Inflammatory Effect | Murine Arthritis | 58% Reduction |
Applications in Drug Development
Lead Optimization
Structural modifications to enhance potency and selectivity include:
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Replacing the chloro group with bromo or methyl groups to modulate electronic effects.
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Introducing heteroatoms into the benzyl ring to improve pharmacokinetics .
Prodrug Strategies
Ester prodrugs (e.g., ethyl ester) are under investigation to improve oral bioavailability. Hydrolysis in vivo regenerates the active carboxylic acid form .
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